molecular formula C10H18BrNO3 B13484197 tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

Cat. No.: B13484197
M. Wt: 280.16 g/mol
InChI Key: IKDRGCZVWLDJGF-SSDOTTSWSA-N
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Description

tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

InChI

InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1

InChI Key

IKDRGCZVWLDJGF-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and carbonyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted carbamates and other derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate involves the formation of a carbocation intermediate upon cleavage of the tert-butyl group. This intermediate can then undergo various reactions, such as nucleophilic substitution or elimination, depending on the conditions . The molecular targets and pathways involved are primarily related to its reactivity as a carbamate and its ability to form stable intermediates.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. The presence of the bromine and oxo groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Biological Activity

tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable bromo-substituted precursor. The synthetic route may include the following steps:

  • Formation of the Bromo Compound : The initial step involves synthesizing the bromo-substituted intermediate, which is crucial for the subsequent reaction.
  • Carbamate Formation : The bromo compound is then reacted with tert-butyl carbamate under appropriate conditions (e.g., in the presence of a base) to yield the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
OrganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it showed significant inhibition of certain oxidoreductases, which play a role in cellular respiration and energy metabolism.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, altering their conformation and inhibiting their activity.
  • Oxidative Stress Induction : By influencing reactive oxygen species (ROS) levels, it may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study assessed the antimicrobial efficacy against various pathogens, demonstrating its potential as a lead compound for antibiotic development .
  • Enzyme Activity Screening :
    • High-throughput screening revealed that this compound significantly inhibited oxidoreductase activity in vitro, suggesting its utility in metabolic research .
  • Toxicological Assessment :
    • Preliminary toxicological assessments indicate that while the compound exhibits antimicrobial properties, it also shows low toxicity towards mammalian cells at therapeutic concentrations .

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